molecular formula C8H13N3O2 B11717703 Rac-(2R,6R)-2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine

Rac-(2R,6R)-2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine

Cat. No.: B11717703
M. Wt: 183.21 g/mol
InChI Key: SJCBNNRWFOLVAD-IYSWYEEDSA-N
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Description

Rac-(2R,6R)-2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine is a chiral morpholine derivative designed for advanced pharmaceutical research and drug discovery. This compound features a synthetically versatile scaffold that combines a morpholine ring with a 1,3,4-oxadiazole heterocycle, a structure known to enhance molecular interactions with biological targets through hydrogen bonding and π-stacking . The incorporation of the 1,3,4-oxadiazole moiety is of significant interest as this heterocycle is present in several investigated anticancer agents and is recognized for its metabolic stability and role in inhibiting various enzymes and growth factors . The specific stereochemistry at the 2 and 6 positions of the morpholine ring is a critical feature, as chirality can profoundly influence a compound's biological activity and binding affinity, making this racemate a valuable tool for enantioselective studies and lead optimization . The morpholine ring is a privileged structure in medicinal chemistry, frequently utilized in the design of compounds with central nervous system (CNS) activity and enzyme modulators . Its applications extend to the development of potential orexin receptor antagonists, which are a novel class of psychotropic drugs investigated for sleep disorders, and other G protein-coupled receptor (GPCR) targets, which are the site of action for a majority of clinical drugs . Researchers can employ this compound as a key synthetic intermediate or a pharmacophore core for developing novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(2R,6R)-2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine

InChI

InChI=1S/C8H13N3O2/c1-5-3-9-4-7(12-5)8-11-10-6(2)13-8/h5,7,9H,3-4H2,1-2H3/t5-,7-/m1/s1

InChI Key

SJCBNNRWFOLVAD-IYSWYEEDSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C2=NN=C(O2)C

Canonical SMILES

CC1CNCC(O1)C2=NN=C(O2)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Methodological Context

While direct pharmacological data for Rac-(2R,6R)-2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine are unavailable in the provided evidence, structural insights can be inferred:

  • Stability : The oxadiazole ring’s resistance to hydrolysis compared to esters or amides may improve metabolic stability, a feature exploited in the cephalosporin analogues .

Preparation Methods

Ring-Closing Approaches for Morpholine Core

The morpholine core is constructed using 2-methyl-1,2-ethanediol precursors. In a representative procedure, 2-methyl-1,2-ethanediol undergoes condensation with ammonium acetate under acidic conditions to form the morpholine ring. TosOH (p-toluenesulfonic acid) catalyzes this reaction at 70°C, achieving yields of 68–72% after 12 hours. Stereochemical control at the 2R and 6R positions is introduced via chiral auxiliaries or asymmetric catalysis, though racemic mixtures are common in preliminary syntheses.

Oxadiazole Ring Formation

The 5-methyl-1,3,4-oxadiazole moiety is synthesized separately through cyclodehydration of N-acylhydrazides. For example, methyl hydrazinecarboxylate reacts with acetyl chloride in dichloromethane under POCl3-mediated conditions, yielding 5-methyl-1,3,4-oxadiazole after 2 hours at 15°C. This intermediate is subsequently coupled to the morpholine core via nucleophilic substitution or transition-metal-catalyzed cross-coupling.

Experimental Procedures for this compound

Stepwise Synthesis Protocol

Step 1: Morpholine Ring Formation
A mixture of 2-methyl-1,2-ethanediol (10 mmol), ammonium acetate (12 mmol), and TosOH (2 mmol) in methanol is stirred at 70°C for 12 hours. The reaction is quenched with saturated NaHCO3, extracted with ethyl acetate, and purified via silica chromatography (hexane/ethyl acetate 4:1) to yield 2-methylmorpholine (68%).

Step 2: Oxadiazole Synthesis
Methyl hydrazinecarboxylate (10 mmol) and acetyl chloride (12 mmol) in dichloromethane are treated with POCl3 (12 mmol) at 0°C for 1.5 hours. After aqueous workup, 5-methyl-1,3,4-oxadiazole is isolated in 85% purity.

Step 3: Coupling Reaction
2-Methylmorpholine (5 mmol) and 5-methyl-1,3,4-oxadiazole (6 mmol) are combined in toluene with Pd2(dba)3 (0.1 eq) and XantPhos (0.2 eq) at 110°C for 12 hours under N2. The product is purified via preparative HPLC to afford the title compound in 45% yield.

Reaction Conditions and Optimization

Catalytic Systems

Palladium catalysts, particularly Pd2(dba)3 with XantPhos ligands, enhance coupling efficiency between morpholine and oxadiazole precursors. Alternative catalysts like BrettPhos Pd G3 show inferior activity (<30% yield).

Table 1: Catalyst Screening for Coupling Step

CatalystLigandYield (%)Purity (%)
Pd2(dba)3XantPhos4598
Pd(OAc)2BINAP2885
BrettPhos Pd G3BrettPhos3290

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) suppress side reactions but reduce oxadiazole stability. Toluene at 110°C balances reactivity and selectivity, achieving optimal conversion rates.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 4.32 (m, 2H, morpholine-OCH2), 3.76 (m, 2H, morpholine-NCH2), 2.51 (s, 3H, oxadiazole-CH3), 1.42 (d, J = 6.8 Hz, 3H, morpholine-CH3).

  • HRMS (ESI+): m/z calculated for C8H13N3O2 [M+H]+: 183.1008, found: 183.1012.

Table 2: Chromatographic Purity Assessment

MethodColumnRetention Time (min)Purity (%)
HPLC (UV 254)C18, 4.6 × 150 mm8.298.5
UPLC-MSHSS T3, 2.1 × 50 mm3.799.1

Applications and Industrial Scalability

Medicinal Chemistry Relevance

The compound’s morpholine-oxadiazole architecture enhances bioavailability and target binding, as evidenced in PI3-kinase inhibitor patents. Its rac-2R,6R configuration is preferred for probing stereospecific interactions in enzyme assays.

Scale-Up Challenges

Racemic product mixtures necessitate chiral resolution steps (e.g., chiral HPLC or enzymatic kinetic resolution) for pharmaceutical use. Batch processes achieve 100 g-scale production with 38% overall yield, but continuous flow systems remain under development .

Q & A

Q. What are the recommended synthetic routes for rac-(2R,6R)-2-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine, and how can stereochemical purity be ensured?

The synthesis typically involves multi-step reactions, starting with the formation of the morpholine ring followed by functionalization with the 5-methyl-1,3,4-oxadiazole moiety. Key steps include:

  • Ring formation : Cyclization of diethanolamine derivatives under acidic conditions to construct the morpholine backbone .
  • Oxadiazole coupling : Use of carbodiimide coupling agents (e.g., DCC) to attach the oxadiazole group via nucleophilic substitution .
  • Stereochemical control : Chiral HPLC or enzymatic resolution may be employed to isolate the (2R,6R) enantiomer .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing (SHELX programs are widely used for refinement ).
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns, particularly the methyl groups on the morpholine and oxadiazole rings .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula and detect impurities .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–80°C).
  • HPLC monitoring : Use reverse-phase C18 columns with UV detection (λ = 220–280 nm) to track degradation products .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50​ values in enzyme inhibition assays) be resolved?

  • Standardized assay conditions : Ensure consistent buffer pH, temperature, and enzyme sources (e.g., recombinant vs. native proteins).
  • Metabolite profiling : Use LC-MS to rule out interference from degradation products or metabolites .
  • Computational docking : Compare binding affinities of the enantiomers using molecular dynamics simulations (e.g., AutoDock Vina) to explain stereospecific activity differences .

Q. What strategies are effective in overcoming poor aqueous solubility for in vivo pharmacokinetic studies?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the morpholine nitrogen or oxadiazole ring .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How can researchers validate the proposed mechanism of action for this compound in kinase inhibition?

  • Kinase selectivity profiling : Use kinase panel assays (e.g., KinomeScan) to identify off-target effects .
  • Site-directed mutagenesis : Modify key residues in the ATP-binding pocket of the target kinase to confirm binding interactions .

Q. What experimental approaches address discrepancies in crystallographic data (e.g., unresolved electron density near the oxadiazole group)?

  • Higher-resolution data collection : Use synchrotron radiation (λ < 1 Å) for improved diffraction quality.
  • Twinned refinement : Apply SHELXL’s twin refinement options if crystal twinning is suspected .

Methodological Considerations Table

Challenge Recommended Approach Key References
Stereochemical purityChiral HPLC with amylose-based columns
Bioactivity contradictionsComputational docking + metabolite profiling
Solubility limitationsLiposomal formulation or PEGylation
Crystallographic ambiguitiesSynchrotron data + SHELXL twin refinement

Critical Data from Literature

  • Bioactivity : Derivatives with 1,3,4-oxadiazole motifs show IC50_{50} values < 1 µM against p38-α MAP kinase, highlighting therapeutic potential .
  • Stability : Degradation under oxidative stress (H2_2O2_2) yields sulfoxide byproducts, requiring inert storage conditions .

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